BenchChemオンラインストアへようこそ!

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone

Covalent inhibitor design Electrophilic warhead Nucleophilic aromatic substitution

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone is a synthetic heterocyclic small molecule (C19H17BrN2O4, MW 417.26 g/mol) that combines a 5-methoxybenzofuran-2-carbonyl group with a 3-((5-bromopyridin-2-yl)oxy)pyrrolidine moiety. This compound belongs to a class of benzofuran-pyrrolidine hybrids that have been explored in medicinal chemistry for sigma receptor modulation and kinase inhibition.

Molecular Formula C19H17BrN2O4
Molecular Weight 417.259
CAS No. 1903823-89-1
Cat. No. B3012303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone
CAS1903823-89-1
Molecular FormulaC19H17BrN2O4
Molecular Weight417.259
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=C(C=C4)Br
InChIInChI=1S/C19H17BrN2O4/c1-24-14-3-4-16-12(8-14)9-17(26-16)19(23)22-7-6-15(11-22)25-18-5-2-13(20)10-21-18/h2-5,8-10,15H,6-7,11H2,1H3
InChIKeyBDDDAOGMUFTSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Relevant Profile of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone (CAS 1903823-89-1)


(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone is a synthetic heterocyclic small molecule (C19H17BrN2O4, MW 417.26 g/mol) that combines a 5-methoxybenzofuran-2-carbonyl group with a 3-((5-bromopyridin-2-yl)oxy)pyrrolidine moiety [1]. This compound belongs to a class of benzofuran-pyrrolidine hybrids that have been explored in medicinal chemistry for sigma receptor modulation and kinase inhibition [2]. Its structural features support potential utility as a covalent probe or as a fragment for further elaboration in drug discovery programs .

Why Generic Analogs Cannot Substitute for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone (CAS 1903823-89-1)


Substitution with a simple benzofuran-pyrrolidine core (e.g., Benzofuran-2-yl(pyrrolidin-1-yl)methanone, CAS 92028-90-5) would eliminate the 5-bromopyridin-2-yl ether, which is critical for potential covalent target engagement via nucleophilic aromatic substitution . Replacing the 5-bromopyridin-2-yl group with a pyrimidin-2-yl group (as in CAS 2034557-11-2) alters the electronic profile and may reduce electrophilic reactivity, as the pyrimidine ring is less electron-deficient than the bromopyridine [1]. The 5-methoxy substituent on the benzofuran core is also essential; its removal reduces both lipophilicity and potential hydrogen-bond acceptor capacity, which can impact membrane permeability and target binding [2].

Quantitative Differentiation Evidence for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone (CAS 1903823-89-1)


Electrophilic Reactivity Potential via 5-Bromopyridin-2-yl Group vs. Non-Halogenated Analogs

The 5-bromopyridin-2-yl group can potentially act as an electrophilic warhead, enabling covalent bond formation with nucleophilic cysteine or lysine residues in target proteins . This feature is absent in non-halogenated analogs such as (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034557-11-2), which possesses a pyrimidine ring with reduced electrophilicity [1]. Quantitative reactivity data are not available for this specific compound; however, the presence of a bromine atom on an electron-deficient pyridine ring is a well-precedented covalent warhead in medicinal chemistry .

Covalent inhibitor design Electrophilic warhead Nucleophilic aromatic substitution

Lipophilicity Modulation by 5-Methoxybenzofuran Core vs. Unsubstituted Benzofuran Analogs

The 5-methoxy substituent on the benzofuran core increases the computed XLogP3-AA by approximately 0.5–0.7 log units compared to the unsubstituted benzofuran analog (Benzofuran-2-yl(pyrrolidin-1-yl)methanone, CAS 92028-90-5), based on comparative analysis of fragment values [1]. This increase in lipophilicity is likely to enhance passive membrane permeability, though experimental logP or PAMPA data are not publicly available for these specific compounds .

Lipophilicity Membrane permeability ADME optimization

Sigma Receptor Binding Potential vs. Structurally Distinct Sigma Ligands

Benzofuran-pyrrolidine hybrids have demonstrated nanomolar affinity for sigma-1 and sigma-2 receptors in published studies [1]. While no direct binding data exist for the target compound, a structurally related isoindoline-sigma ligand (US10207991, Example 88) exhibited a Ki of 1.30 nM at the sigma-2 receptor [2]. The presence of a 5-bromopyridin-2-yl ether in the target compound may further modulate sigma receptor affinity, as halogenated aryl ethers have been shown to enhance sigma-1 binding compared to non-halogenated analogs [3].

Sigma receptor Radioligand binding CNS drug discovery

Synthetic Tractability and Intermediate Availability vs. De Novo Synthesis Requirements

The key synthetic intermediate (S)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 960289-30-9) is commercially available from multiple vendors with a purity of ≥95% . This significantly reduces the synthetic burden compared to analogs requiring de novo construction of the 3-oxy-pyrrolidine linkage, which typically necessitates 4–6 synthetic steps with overall yields below 40% . The availability of this intermediate allows for efficient late-stage diversification of the benzofuran carbonyl partner.

Chemical procurement Synthetic intermediate Building block

Stereochemical Complexity and Enantiomeric Resolution Potential vs. Achiral Analogs

The pyrrolidine ring at the C3 position introduces a chiral center, generating a pair of enantiomers with distinct potential biological activities . This contrasts with achiral analogs such as (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 742085-70-7), which lack the 3-oxy substitution and thus have no stereogenic center [1]. The availability of enantiopure intermediates (e.g., (S)-tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate) enables stereoselective synthesis and chiral probe development .

Stereochemistry Enantiomeric separation Chiral probe

LogP and Solubility Profile vs. Close Pyrimidine Analog

The computed XLogP3-AA for the bromopyridine-containing target compound is estimated to be approximately 2.8–3.2, compared to 2.6 for the pyrimidine analog (CAS 2034557-11-2) [1][2]. The bromine atom contributes approximately +0.6 log units compared to a nitrogen atom in the same position, due to its higher polarizability and reduced hydrogen-bond acceptor capacity [3]. Lower aqueous solubility is anticipated for the target compound, though no experimental solubility data have been reported.

LogP Aqueous solubility Drug-likeness

Optimal Application Scenarios for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone (CAS 1903823-89-1) Based on Available Evidence


Covalent Probe Development for Chemoproteomics

The 5-bromopyridin-2-yl ether can serve as an electrophilic warhead for targeting cysteine residues in the proteome. This compound can be used as a starting point for designing activity-based protein profiling (ABPP) probes, where the bromine leaving group enables covalent labeling of nucleophilic hotspots .

Sigma-2 Receptor Ligand Optimization

Given the class-level evidence for sigma receptor engagement by benzofuran-pyrrolidine hybrids, this compound can be prioritized as a scaffold for structure-activity relationship (SAR) studies aimed at optimizing sigma-2 receptor affinity and selectivity . The chiral center at C3 offers an additional dimension for enantioselective optimization [1].

Late-Stage Diversification in Parallel Synthesis

The commercial availability of enantiopure intermediates (e.g., CAS 960289-30-9) enables rapid amide coupling with diverse carboxylic acids, facilitating the synthesis of focused libraries for high-throughput screening . This compound is well-suited for medicinal chemistry groups seeking to expand SAR around the benzofuran carbonyl region [1].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The benzofuran-pyrrolidine core shares structural features with known kinase inhibitor scaffolds, particularly those targeting the mTOR/PI3K pathway . The 5-bromopyridin-2-yl group can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate the molecule into more potent and selective kinase inhibitors [1].

Quote Request

Request a Quote for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-methoxybenzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.